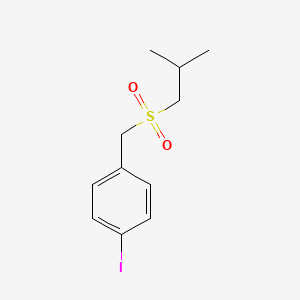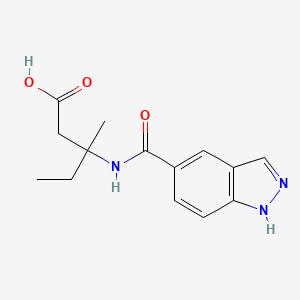![molecular formula C17H22N4O2S B7360151 2-[1-(4-Benzylsulfonylpiperazin-1-yl)ethyl]pyrimidine](/img/structure/B7360151.png)
2-[1-(4-Benzylsulfonylpiperazin-1-yl)ethyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-Benzylsulfonylpiperazin-1-yl)ethyl]pyrimidine is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Benzylsulfonylpiperazin-1-yl)ethyl]pyrimidine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonation reactions, often using benzyl chloride and a sulfonating agent.
Coupling with Pyrimidine: The final step involves coupling the piperazine derivative with a pyrimidine precursor under basic conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(4-Benzylsulfonylpiperazin-1-yl)ethyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[1-(4-Benzylsulfonylpiperazin-1-yl)ethyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Biological Studies: The compound is studied for its anti-inflammatory and antioxidant properties.
Industrial Applications: It is used as an intermediate in the synthesis of other pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-Benzylsulfonylpiperazin-1-yl)ethyl]pyrimidine involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain.
Anti-inflammatory Pathways: The compound inhibits the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also an acetylcholinesterase inhibitor and has been studied for its potential in treating Alzheimer’s disease.
Piperidine Derivatives: These compounds share a similar piperazine ring structure and are widely used in medicinal chemistry for their pharmacological activities.
Uniqueness
2-[1-(4-Benzylsulfonylpiperazin-1-yl)ethyl]pyrimidine is unique due to its specific combination of a benzylsulfonyl group and a pyrimidine ring, which imparts distinct pharmacological properties and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[1-(4-benzylsulfonylpiperazin-1-yl)ethyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-15(17-18-8-5-9-19-17)20-10-12-21(13-11-20)24(22,23)14-16-6-3-2-4-7-16/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARLWRRKMBSSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3S,4S)-4-(1-methylimidazol-4-yl)pyrrolidin-3-yl]-spiro[2H-indole-3,1'-cyclobutane]-1-ylmethanone](/img/structure/B7360068.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethyl)propan-1-amine](/img/structure/B7360093.png)

![2-(3-acetylphenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]acetamide](/img/structure/B7360104.png)

![5-[3-(3-hydroxy-3-phenylazetidin-1-yl)-3-oxopropyl]-1H-pyridin-2-one](/img/structure/B7360106.png)
![N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B7360112.png)
![1-[2-(3,4-dihydro-2H-chromene-3-carbonylamino)ethyl]imidazole-4-carboxylic acid](/img/structure/B7360125.png)
![2-Cyclopropyl-1-[4-(hydroxymethyl)-5-methylfuran-2-carbonyl]piperidin-4-one](/img/structure/B7360134.png)
![2-[1-[1-(Oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylethyl]pyrimidine](/img/structure/B7360136.png)
![N-methyl-N-[1-[(2-phenyl-1,3-oxazol-5-yl)methyl]piperidin-4-yl]methanesulfonamide](/img/structure/B7360142.png)
![1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea](/img/structure/B7360157.png)
![4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol](/img/structure/B7360165.png)
![2,2-Difluoro-3-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B7360171.png)
